N-Boc-4-bromo-2-fluoroaniline
Description
Significance of Halogenated Anilines as Advanced Synthetic Intermediates in Pharmaceutical and Agrochemical Research
Halogenated anilines are a class of compounds of significant interest in medicinal chemistry and materials science. Aniline (B41778) itself is a fundamental backbone for numerous drugs due to its simple structure and ability to form hydrogen bonds. nih.gov The introduction of halogen atoms—a strategy known as halogenation—is a key method used to enhance the biological activity of organic compounds. nih.govresearchgate.net
The inclusion of halogens can improve a molecule's efficacy, for instance by increasing its antimicrobial properties. nih.gov Halogen atoms can enhance the binding affinity of a molecule to its biological target, such as an enzyme, through stabilizing interactions. nih.gov In drug design, the substitution of halogens at specific positions on an aniline ring can significantly modulate the potency of a drug. For example, in a series of 4-anilinoquinazoline-based EGFR inhibitors, a bromine substitution at the C3 position of the aniline ring resulted in the most effective inhibitor compared to other halogens or hydrogen. mdpi.com
Furthermore, the type and position of the halogen on the aniline ring are critical. These factors influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are all crucial parameters in the development of new pharmaceuticals and agrochemicals. nih.govmdpi.com However, it is also noted that the presence and positioning of halogens can make these compounds more resistant to biodegradation, a factor to consider in environmental contexts. ekb.eg
Strategic Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Amine Functionalization and Synthetic Sequences
Amines are highly functional groups that are common in natural products and synthetic compounds, but their inherent nucleophilicity and basicity often require them to be temporarily masked or "protected" during a multi-step synthesis. chemistrysteps.comresearchgate.net This protection prevents unwanted side reactions and allows other parts of the molecule to be modified selectively. rsc.org
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. chemistrysteps.comrsc.orgrsc.org It is valued for its stability under a wide range of reaction conditions, including exposure to most nucleophiles, bases, and catalytic hydrogenation. researchgate.netrsc.org The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. chemistrysteps.comorganic-chemistry.org
A key advantage of the Boc group is that it can be removed under specific, mild acidic conditions, often using trifluoroacetic acid (TFA). chemistrysteps.com The mechanism involves the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl group to form a stable carbocation, which then decomposes to release carbon dioxide and the deprotected amine. chemistrysteps.com This reliable and selective deprotection makes the Boc group an essential tool in complex synthetic pathways, such as peptide synthesis, where precise control over reactive amine groups is paramount. lookchem.comrsc.org
Overview of Research Directions and Applications for N-Boc-4-bromo-2-fluoroaniline and its Chemical Derivatives
This compound is primarily utilized as a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical sector. lookchem.comchembk.com Its unique structure, featuring strategically placed reactive sites, allows it to participate in a wide array of chemical transformations. lookchem.com
The bromine atom on the aromatic ring is particularly useful for carbon-carbon and carbon-nitrogen bond-forming reactions, such as the Suzuki and Buchwald-Hartwig cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing the core structures of many drugs. The fluorine atom, on the other hand, can influence the electronic properties of the molecule, enhance its metabolic stability, and improve its binding affinity to target proteins.
Research involving this compound and its derivatives focuses on creating new bioactive compounds. For example, the core structure of halogenated anilines is found in potent enzyme inhibitors. mdpi.com By using this compound as a starting material, chemists can synthesize novel drug candidates. For instance, derivatives of fluorinated building blocks like N-Boc-trans-4-fluoro-L-proline have been used to create potent and selective αvβ1 integrin inhibitors. ossila.com Similarly, the 4-bromo-2-fluoroaniline (B1266173) scaffold can serve as a key component in the development of new therapeutic agents. nbinno.com The compound is an important intermediate for the synthesis of various chemical structures with potential applications in medicinal chemistry and organic synthesis. evitachem.com
Table 2: Chemical Compounds Mentioned in this Article
| Compound Name |
|---|
| 3,5-dibromoaniline |
| 4-anilinoquinazoline (B1210976) |
| 4-bromo-3-chloroaniline |
| 4-bromo-2-fluoroaniline |
| di-tert-butyl dicarbonate |
| This compound |
| N-Boc-trans-4-fluoro-L-proline |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(4-bromo-2-fluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHILFAMOKMHSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627950 | |
| Record name | tert-Butyl (4-bromo-2-fluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209958-42-9 | |
| Record name | tert-Butyl (4-bromo-2-fluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(4-bromo-2-fluorophenyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity and Chemical Transformations of N Boc 4 Bromo 2 Fluoroaniline
N-Boc Deprotection Methodologies
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various reaction conditions. However, its selective removal is a crucial step in many synthetic sequences.
Mild Deprotection of the N-Boc Group (e.g., Oxalyl Chloride in Methanol)
Traditional methods for N-Boc deprotection often rely on strong acids like trifluoroacetic acid (TFA). rsc.org However, milder and more selective methods are often required, especially in the presence of other sensitive functional groups. One such mild method involves the use of oxalyl chloride in methanol (B129727). uky.edursc.orgnih.gov This system effectively removes the N-Boc group from a diverse range of substrates, including aromatic compounds, at room temperature with high yields. rsc.orgrsc.orgresearchgate.net The reaction is typically complete within 1-4 hours. rsc.orgresearchgate.net
The mechanism for this deprotection is believed to be broader than the simple in situ generation of HCl. rsc.orgnih.gov It is postulated that the electrophilic character of oxalyl chloride plays a key role in the cleavage of the N-Boc group. uky.edursc.org
A study comparing the oxalyl chloride-methanol system with an HCl-methanol system on N-Boc-L-tryptophan showed complete deprotection in the former after 3 hours, while the latter showed no observable deprotection, supporting the notion of a more complex mechanism. rsc.orgnih.gov
Electronic and Steric Effects of Aromatic Substituents on N-Boc Cleavage Kinetics and Selectivity
The rate and selectivity of N-Boc cleavage can be significantly influenced by the electronic and steric nature of substituents on the aromatic ring.
Electronic Effects:
Electron-withdrawing groups (EWGs): Substituents like nitro, fluoro, chloro, iodo, or bromo on the aromatic ring generally accelerate the cleavage of the N-Boc group. rsc.org This is attributed to the electronic destabilization of the aryl carbamate (B1207046), making it more susceptible to cleavage. rsc.org For instance, N-Boc anilines with EWGs often undergo deprotection within an hour using the oxalyl chloride-methanol system. rsc.orgresearchgate.net
Electron-donating groups (EDGs): Conversely, electron-donating groups can slow down the rate of deprotection.
Steric Effects:
Ortho-substituents: Steric hindrance from substituents ortho to the N-Boc group can also affect the reaction kinetics. While not extensively detailed for N-Boc-4-bromo-2-fluoroaniline specifically in the provided context, steric hindrance is a known factor that can influence the accessibility of the N-Boc group to the deprotecting agent.
Orthogonal Deprotection Strategies in Complex Synthetic Sequences
In the synthesis of complex molecules with multiple functional groups, orthogonal deprotection strategies are essential. This involves using protecting groups that can be removed under different conditions, allowing for the selective deprotection of one group without affecting others. semanticscholar.org
The N-Boc group is a valuable component of such strategies due to its stability towards a variety of reagents, including those used for the removal of other protecting groups like Fmoc (fluorenylmethyloxycarbonyl) and Cbz (carboxybenzyl). semanticscholar.org For example, the N-Boc group is stable to the basic conditions used to cleave the Fmoc group and the hydrogenolysis conditions used for Cbz group removal. rsc.orgsemanticscholar.org
The mild deprotection of the N-Boc group using methods like oxalyl chloride in methanol further enhances its utility in orthogonal schemes, as it allows for its removal under conditions that may not affect other acid-labile or base-labile protecting groups. uky.edu
Cross-Coupling Reactions Involving the Bromine Moiety
The bromine atom on the this compound ring serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. The Suzuki-Miyaura coupling, in particular, is widely used for the formation of aryl-aryl bonds. wikipedia.org
The Suzuki-Miyaura coupling reaction involves the reaction of an organohalide with an organoboron species, catalyzed by a palladium complex in the presence of a base. wikipedia.org In the context of this compound, the bromine atom can be readily coupled with various boronic acids or their esters to form biaryl structures.
A key intermediate that can be derived from this compound is 4-amino-3-fluorophenyl boronic acid . This intermediate is synthesized by first protecting the amine group of 4-bromo-2-fluoroaniline (B1266173), followed by a lithium-bromine exchange and subsequent reaction with a borate (B1201080) ester, and finally deprotection. pitt.edu This boronic acid derivative, or its corresponding pinacol (B44631) ester, can then participate in Suzuki-Miyaura coupling reactions to introduce the 4-amino-3-fluorophenyl moiety into a target molecule. scbt.com
The fluorine atom ortho to the amino group in this intermediate influences the electronic properties and steric effects, which can impact the reactivity and selectivity of the coupling reaction. scbt.com The presence of both an amino group and a fluorine atom on the phenylboronic acid can enhance its utility in constructing complex molecules with specific electronic and steric requirements. scbt.com
The general applicability of the Suzuki-Miyaura reaction allows for the coupling of a wide range of aryl and heteroaryl boronic acids with the this compound core, providing access to a diverse library of substituted aniline (B41778) derivatives. nih.gov
Buchwald-Hartwig Amination and Related C-N Cross-Coupling Reactions
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. This compound, as an aryl bromide, is a suitable substrate for this palladium-catalyzed reaction. The reaction couples the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a base.
Detailed research findings indicate that the efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, palladium precatalyst, and base. For substrates like this compound, bulky and electron-rich phosphine (B1218219) ligands are generally employed. These ligands facilitate the key steps of the catalytic cycle, namely the oxidative addition of the aryl bromide to the palladium(0) center and the subsequent reductive elimination to form the C-N bond. Commonly used ligands include biaryl phosphines such as XPhos and P(t-Bu)₃, which have proven effective for challenging substrates. organic-chemistry.org The reaction tolerates a wide variety of primary and secondary amines, including alkylamines and anilines. organic-chemistry.org The Boc-protecting group on the aniline nitrogen is stable under the typically basic reaction conditions required for the coupling.
The choice of base is critical, with common options including sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), and cesium carbonate (Cs₂CO₃). The reaction is typically carried out in aprotic polar solvents like toluene, dioxane, or THF. The general applicability of the Buchwald-Hartwig amination makes it a powerful tool for elaborating the this compound scaffold into more complex diaryl or alkyl-aryl amines.
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides This table presents typical, non-exhaustive examples of reaction conditions applicable to substrates like this compound based on established literature for related compounds.
| Amine Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOt-Bu (1.5) | Toluene | 80-110 | >90 |
| Aniline | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | KOt-Bu (1.5) | Dioxane | 100 | 85-95 |
| n-Hexylamine | G3-XPhos Precatalyst (1) | - | Cs₂CO₃ (2.0) | THF | 80 | >90 |
Nickel-Catalyzed Cross-Coupling Reactions for C-N Bond Formation (e.g., Photoinduced Methods)
As an alternative to palladium, nickel has emerged as a more earth-abundant and cost-effective catalyst for C-N cross-coupling reactions. Nickel catalysts can effectively mediate the amination of aryl halides, including aryl bromides like this compound. These reactions often proceed through a similar catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.
Research into nickel-catalyzed aminations has demonstrated their utility, although they can sometimes present different selectivity profiles compared to palladium. acs.org For instance, studies involving intramolecular nickel-catalyzed Heck reactions have successfully utilized 2-bromo-4-fluoroaniline (B89589) derivatives as starting materials, showcasing the compatibility of this substitution pattern with nickel catalysis. acs.orgnih.gov Ligands for nickel-catalyzed amination are often bidentate nitrogen-based ligands, such as bipyridines or phenanthrolines, in contrast to the bulky phosphines common in palladium catalysis.
Photoinduced or photocatalytic methods for C-N bond formation represent a newer frontier. These reactions can often proceed under milder conditions without the need for strong bases. While specific examples utilizing this compound in photoinduced nickel-catalyzed amination are not extensively documented, the general methodology is applicable to a wide range of aryl halides. These methods typically involve the generation of a nickel(0) species via photochemical reduction, which then enters the catalytic cycle.
Alternative Transition Metal-Mediated Coupling Reactions (e.g., Sonogashira, Heck)
Beyond C-N bond formation, the bromine atom of this compound serves as a handle for various C-C bond-forming reactions.
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that couples aryl halides with terminal alkynes to form substituted alkynes. organic-chemistry.org this compound is a suitable substrate for this transformation. The reaction typically employs a palladium(0) source, such as Pd(PPh₃)₄, a copper(I) salt like CuI, and an amine base (e.g., triethylamine (B128534) or diisopropylamine), which also serves as the solvent. organic-chemistry.orgwikipedia.org This reaction allows for the introduction of an alkynyl moiety at the C-4 position, providing a gateway to a wide range of further transformations. The reactivity of aryl halides in Sonogashira coupling follows the order I > Br > Cl, making the bromo group on the target molecule reactive under standard conditions. wikipedia.org
The Heck reaction is another powerful palladium-catalyzed C-C bond-forming reaction that couples aryl halides with alkenes. nih.gov The reaction of this compound with an alkene (e.g., styrene (B11656) or an acrylate) would typically be catalyzed by a palladium(II) source like palladium(II) acetate (B1210297) in the presence of a phosphine ligand and a base. Studies on related fluoroaniline (B8554772) derivatives have shown successful Heck couplings. researchgate.net Nickel-catalyzed versions of the Heck reaction have also been developed and have been shown to be effective for substrates containing the 2-bromo-4-fluoroaniline core structure. acs.orgnih.gov
Reactions Involving the Fluoro Moiety
The fluorine atom on the aromatic ring is generally less reactive than the bromine atom in transition metal-catalyzed cross-coupling reactions. However, it can participate in other types of transformations.
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Fluorine-Substituted Aromatic Ring
Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. For an SNAr reaction to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group.
In this compound, the fluorine atom is the most likely leaving group for an SNAr reaction. However, the ring is not strongly activated. The bromo substituent is electron-withdrawing, but the N-Boc group is a weak pi-donor, which slightly deactivates the ring towards nucleophilic attack compared to a nitro group. Therefore, SNAr reactions at the C-F bond are generally difficult and require harsh conditions (high temperatures, strong nucleophiles) or specialized catalytic methods. Recent advances have shown that SNAr on unactivated aryl fluorides can be achieved using electrophotocatalysis, which generates a radical cation intermediate to facilitate nucleophilic attack. Under typical synthetic conditions, the C-F bond is robust, allowing for selective reactions at the C-Br bond.
Strategies for Selective Functionalization at the Fluoro Position
Direct functionalization involving the cleavage of the C-F bond is challenging. A more common strategy for achieving functionalization near the fluorine atom is through directed ortho-metalation (DoM). In this approach, a directing group on the aromatic ring coordinates to an organolithium base (like n-BuLi or LDA) and directs deprotonation to an adjacent ortho position.
Both the fluorine atom and the N-Boc group can act as directing groups. acs.orgresearchgate.net
Fluorine as a Directing Group : The fluorine atom is a known, albeit relatively weak, directing group. It can direct lithiation to the C-3 position. acs.org
N-Boc as a Directing Group : The N-Boc group is a powerful directing group. It strongly directs lithiation to its ortho positions. Since the C-2 position is already substituted with fluorine, the N-Boc group would unambiguously direct metalation to the C-3 position.
Therefore, by treating this compound with a strong lithium base, a lithium-halogen exchange at the C-Br bond might compete with deprotonation at the C-3 position. However, careful selection of the base and conditions can favor the formation of the 3-lithio species. This lithiated intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install a new substituent at the C-3 position, adjacent to the fluorine atom.
Transformations at the Aniline Nitrogen and Adjacent Positions
The N-Boc group serves as both a protecting group for the aniline nitrogen and as a powerful directing group for ortho-lithiation.
The tert-butoxycarbonyl (Boc) group can be readily removed under acidic conditions to liberate the free aniline. This deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an alcohol or dioxane. wikipedia.org This transformation is often a final step in a synthetic sequence to reveal the primary amino group for further reactions or as part of the target molecule.
As mentioned in section 3.3.2, the N-Boc group is a potent directing group for ortho-metalation. Treatment with a strong base like sec-butyllithium (B1581126) or tert-butyllithium (B1211817) in an ethereal solvent (like THF) at low temperature leads to selective deprotonation at the C-3 position. researchgate.net This provides a highly valuable route to 3-substituted-4-bromo-2-fluoroaniline derivatives after quenching the resulting aryllithium intermediate with an appropriate electrophile.
Table 2: Common Transformations Involving the N-Boc Group
| Transformation | Reagents | Product Type |
| Boc Deprotection | Trifluoroacetic Acid (TFA) in CH₂Cl₂ | 4-Bromo-2-fluoroaniline |
| Boc Deprotection | 4M HCl in Dioxane | 4-Bromo-2-fluoroaniline hydrochloride |
| ortho-Lithiation/Electrophilic Quench | 1. s-BuLi, THF, -78 °C; 2. Electrophile (E⁺) | N-Boc-3-E-4-bromo-2-fluoroaniline |
Formation of Imines and their Subsequent Reactions
The protected aniline nitrogen in this compound can participate in reactions characteristic of amines, most notably the formation of imines and iminium ions, which serve as key intermediates in various synthetic transformations. While the Boc-protecting group can be removed to yield the primary amine (4-bromo-2-fluoroaniline) for direct imine formation, the protected form itself can be involved in certain multicomponent reactions.
Reductive Amination: Reductive amination is a cornerstone of amine synthesis, proceeding via the in-situ formation of an imine or iminium ion from an amine and a carbonyl compound, which is then reduced without being isolated. alfa-chemistry.com For electron-deficient anilines, such as 4-bromo-2-fluoroaniline, specific conditions are often required to achieve good yields. thieme-connect.com The process typically involves reacting the aniline with an aldehyde or ketone under mildly acidic conditions to facilitate imine formation, followed by reduction with a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). alfa-chemistry.comwjpls.org
For instance, the reaction of an aniline with a ketone like N-Boc-4-piperidinone can be achieved using NaBH(OAc)₃ as the reducing agent. wjpls.orgnih.gov This methodology allows for the direct coupling of the aniline to a carbonyl-containing fragment, creating a new secondary amine.
Ugi Four-Component Reaction: The Ugi reaction is a powerful multicomponent reaction that generates α-acylamino carboxamides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. The reaction is initiated by the formation of an imine from the amine and aldehyde. jsynthchem.comrsc.org Derivatives of 2-fluoroaniline (B146934) are effective substrates in this reaction. The resulting "Ugi amide" product contains several functional groups and can be used in subsequent cyclization strategies. For example, a Ugi product derived from a 2-fluoroaniline can undergo a deprotection-cyclization cascade to yield complex heterocyclic structures like benzimidazoles. jsynthchem.comrsc.org This highlights how imine formation serves as an entry point for constructing more elaborate molecular frameworks.
Table 1: Representative Imine-Based Reactions with Aniline Derivatives
| Reaction Type | Amine Component | Carbonyl/Other Reactants | Key Reagents/Conditions | Product Type | Ref |
|---|---|---|---|---|---|
| Reductive Amination | Electron-deficient anilines | Ketones/Aldehydes | NaBH(OAc)₃, Acetic Acid | Secondary/Tertiary Amines | thieme-connect.com |
| Reductive Amination | Aniline | N-Boc-4-piperidinone | NaBH(OAc)₃, CH₂Cl₂ | N-Aryl-4-aminopiperidines | wjpls.org |
| Ugi Reaction | 2-Fluoroaniline derivatives | Aldehydes, Carboxylic Acids, Isocyanides | Methanol, Room Temperature | α-Acylamino Carboxamides | jsynthchem.comrsc.org |
Cyclization Reactions Leading to Nitrogen-Containing Heterocycles
The halogen substituents on this compound make it an excellent precursor for a wide array of cyclization reactions, particularly those catalyzed by transition metals like palladium. These reactions are fundamental to the synthesis of nitrogen-containing heterocycles, which are prevalent in medicinal chemistry and materials science. mdpi.com The bromine atom is especially valuable as a handle for cross-coupling and intramolecular cyclization reactions.
Synthesis of Quinolines: Classic methods like the Skraup–Doebner–Von Miller reaction can be used to synthesize quinoline (B57606) rings from anilines. researchgate.net Specifically, 2-bromo-4-fluoroaniline can be reacted with reagents like glycerol (B35011) in the presence of an acid (e.g., methanesulfonic acid) and an oxidizing agent to produce 8-bromo-6-fluoroquinoline. researchgate.net Another approach involves the manganese(III)-based oxidative cyclization of N-acyl protected arylaminoethylmalonates, which can be prepared from the parent aniline, to yield tetrahydroquinolinedicarboxylates. These intermediates can then be converted to the corresponding quinoline. clockss.org
Synthesis of Fused Imidazoles: this compound is a key starting material for more complex heterocycles. For example, it is used in the multi-step synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for biologically active compounds. The synthesis involves N-alkylation of a chlorinated pyridine (B92270) derivative with 4-bromo-2-fluoroaniline, followed by reduction of a nitro group and subsequent condensation to form the fused imidazole (B134444) ring. researchgate.net
Furthermore, benzimidazole (B57391) derivatives can be synthesized from fluoroaniline precursors. One strategy involves the Ugi reaction to create a suitable acyclic intermediate, which then undergoes a deprotection/cyclization sequence, often promoted by acid (e.g., TFA), to form the benzimidazole core. jsynthchem.comrsc.org Another method for creating benzimidazoles involves the intramolecular C-N cross-coupling of N-(2-haloaryl)amidines. mdpi.com
Palladium-Catalyzed Intramolecular Cyclizations: The bromine atom on the aniline ring is perfectly positioned for palladium-catalyzed intramolecular reactions to form fused ring systems. These reactions, such as the Heck or Buchwald-Hartwig amination reactions, are powerful tools for C-C and C-N bond formation. rsc.orguni-rostock.de For example, an appropriate derivative of this compound, where a suitable coupling partner is installed on the nitrogen, can undergo an intramolecular cyclization. A common strategy involves a preliminary Suzuki or Sonogashira coupling to introduce a vinyl or alkynyl group, which can then participate in an intramolecular Heck reaction. Alternatively, a twofold C-N coupling can be used to cyclize a precursor and form fused polycyclic systems like carbolines or indoloindoles. rsc.orguni-rostock.de
Table 2: Examples of Cyclization Reactions to Form N-Heterocycles
| Target Heterocycle | Precursor/Starting Material | Key Reagents/Conditions | Mechanism/Reaction Name | Ref |
|---|---|---|---|---|
| 8-Bromo-6-fluoroquinoline | 2-Bromo-4-fluoroaniline | Glycerol, m-nitrobenzenesulfonate, FeSO₄, MsOH | Skraup–Doebner–Von Miller | researchgate.net |
| Tetrahydroquinolines | N-Acyl arylaminoethylmalonates | Mn(OAc)₃, Acetic Acid | Mn(III)-based oxidative cyclization | clockss.org |
| Imidazo[4,5-c]pyridin-2-one | 4-Bromo-2-fluoroaniline | 3-Nitro-4-chloropyridine, Fe, N,N'-Carbonyldiimidazole | N-Arylation, Reduction, Condensation | researchgate.net |
| Benzimidazoles | Ugi adduct from 2-fluoroaniline | TFA/DCE, Microwave | Ugi / Deprotection / Cyclization | jsynthchem.comrsc.org |
| Carbolines | 2-Bromo-substituted anilinopyridines | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., NaOH) | Intramolecular Buchwald-Hartwig Amination | rsc.org |
Applications in Advanced Organic Synthesis and Medicinal Chemistry Research
N-Boc-4-bromo-2-fluoroaniline as a Core Building Block for Complex Architectures
The strategic placement of reactive functional groups makes this compound an ideal starting material for synthesizing intricate molecular frameworks. The Boc-protecting group offers a stable yet readily cleavable mask for the aniline (B41778) nitrogen, the bromine atom is a prime handle for cross-coupling reactions or lithiation, and the fluorine atom can modulate the electronic properties and metabolic stability of the final compound.
Synthesis of Novel Bioactive Heterocyclic Systems (e.g., Imidazo[4,5-c]pyridin-2-ones, Benzo[e]imidazo[2,1-c]biosynth.comscbt.comacs.orgtriazines)
The deprotected form of the title compound, 4-bromo-2-fluoroaniline (B1266173), is a key precursor in the synthesis of various bioactive heterocyclic systems. These scaffolds are central to many compounds investigated for their pharmacological activity.
One prominent example is the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one. This compound is recognized as a crucial intermediate for numerous biologically active molecules. researchgate.net The synthesis involves a multi-step sequence where 4-bromo-2-fluoroaniline is coupled with a substituted pyridine (B92270) ring, followed by reduction and cyclization to form the final imidazo[4,5-c]pyridin-2-one core.
| Step | Reagents and Conditions | Description |
| N-Alkylation | 4-Bromo-2-fluoroaniline, Substituted Pyridine, 25°C | The aniline nitrogen attacks the electrophilic pyridine derivative to form a new C-N bond. |
| Reduction | Iron (Fe), Ferric Chloride (FeCl3), Hydrazine Hydrate (NH2NH2·H2O) | The nitro group on the pyridine ring is reduced to an amine. |
| Condensation | N,N'-Carbonyldiimidazole, Dichloromethane (B109758) (CH2Cl2) | The diamine intermediate undergoes cyclization to form the fused heterocyclic system. |
Similarly, 4-bromo-2-fluoroaniline is the starting material for constructing Benzo[e]imidazo[2,1-c] biosynth.comscbt.comacs.orgtriazines, a class of compounds investigated as inhibitors of phosphodiesterase 2A (PDE2A). The synthesis begins with the oxidation of 4-bromo-2-fluoroaniline, followed by a nucleophilic aromatic substitution (SNAr) with 4-methyl-1H-imidazole. The resulting intermediate undergoes reduction and subsequent cyclization to yield the tricyclic benzoimidazotriazine core.
Intermediate in the Synthesis of Small Molecule Kinase Inhibitors and Other Therapeutic Agents
This compound and its deprotected form are pivotal intermediates in the synthesis of small molecule kinase inhibitors, a critical class of drugs in oncology. Kinases are enzymes that play a central role in cellular signaling pathways, and their dysregulation is often implicated in cancer. acs.org
A notable example is the synthesis of Vandetanib (Caprelsa™), an oral kinase inhibitor used to treat certain types of thyroid cancer. Vandetanib functions by inhibiting multiple receptor tyrosine kinases, including the vascular endothelial growth factor receptor (VEGFR) and the epidermal growth factor receptor (EGFR). In several reported synthetic routes for Vandetanib, a key step involves the N-alkylation of a 4-chloroquinazoline (B184009) intermediate with 4-bromo-2-fluoroaniline. acs.orgnih.govgoogle.comgoogle.com This reaction constructs the core 4-anilinoquinazoline (B1210976) structure essential for the drug's biological activity.
Contribution to the Synthesis of Boronic Acid Derivatives for Biological Probes and Further Transformations
The bromine atom on the this compound ring serves as a versatile handle for conversion into other valuable functional groups, most notably boronic acids and their esters. These organoboron compounds are exceptionally useful in modern organic chemistry. 4-Bromo-2-fluoroaniline is explicitly used in the synthesis of 4-amino-3-fluorophenyl boronic acid. scbt.comscientificlabs.comchemicalbook.com
The transformation is typically achieved through one of two primary methods:
Lithium-Halogen Exchange: The aryl bromide is treated with a strong organolithium base (e.g., n-butyllithium) at low temperatures to generate an aryllithium intermediate. This highly reactive species is then quenched with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, followed by acidic workup to yield the boronic acid.
Palladium-Catalyzed Borylation: The aryl bromide is reacted with a diboron (B99234) reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a suitable ligand. This reaction, often a variant of the Miyaura borylation, directly installs a boronate ester group, which can be subsequently hydrolyzed to the boronic acid if needed.
The resulting aminophenyl boronic acid derivatives are valuable for several reasons:
Biological Probes: Boronic acids are known to interact reversibly with diols, a feature that has been exploited in the design of sensors and probes for saccharides and other biological molecules.
Suzuki-Miyaura Cross-Coupling: They are key substrates in the Suzuki-Miyaura reaction, a powerful palladium-catalyzed method for forming carbon-carbon bonds. This allows for the facile introduction of new aryl or vinyl substituents at the former site of the bromine atom, enabling the synthesis of complex biaryl structures common in many therapeutic agents.
Derivatization Strategies for Analytical and Mechanistic Investigations
The unique electronic and spectroscopic properties of the fluorine atom in this compound make it a valuable component in the development of specialized tools for chemical analysis and the study of reaction mechanisms.
Preparation of Chiral Probes for Stereochemical Analysis (e.g., 19F NMR applications)
The fluorine-19 (¹⁹F) nucleus possesses several properties that make it an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy: a high gyromagnetic ratio, 100% natural abundance, and a wide chemical shift range that is highly sensitive to the local electronic environment. These features are leveraged in the field of stereochemical analysis.
While direct use of this compound as a chiral probe is not extensively documented, its structure is representative of fluorinated building blocks used to construct such probes. bohrium.com Chiral derivatizing agents or chiral solvating agents containing a ¹⁹F label are designed to react with or non-covalently interact with a chiral analyte. rsc.org This interaction forms two diastereomeric species (one for each enantiomer of the analyte), which are no longer energetically equivalent. Due to the high sensitivity of the ¹⁹F chemical shift, the fluorine atoms in these two diastereomers will experience slightly different magnetic environments, resulting in two distinct signals in the ¹⁹F NMR spectrum. The relative integration of these signals provides a direct and precise measure of the enantiomeric excess (ee) of the analyte.
Fluorinated anilines are valuable precursors for these probes because the aniline nitrogen provides a convenient point for attaching the chiral auxiliary and the rest of the probe's scaffolding.
Development of Fluorous Tagging Strategies for Purification in Solution-Phase Synthesis
Fluorous synthesis is a purification strategy that combines the advantages of traditional solution-phase chemistry (e.g., fast reaction kinetics, easy monitoring) with the purification efficiency of solid-phase synthesis. This technique involves covalently attaching a "fluorous tag"—typically a perfluoroalkyl chain (e.g., -C8F17)—to a substrate or reagent.
The key principle is that molecules tagged with a significant fluorous component exhibit unique solubility properties. They are soluble in fluorous solvents (like perfluorohexane) but poorly soluble in common organic solvents. This allows for a simple and efficient purification method called fluorous solid-phase extraction (F-SPE). A reaction mixture is passed through a cartridge containing silica (B1680970) gel coated with a fluorinated stationary phase. The fluorous-tagged compound is retained on the cartridge, while non-fluorous reagents, byproducts, and solvents are washed away with an organic solvent. The desired fluorous compound is then eluted with a fluorous solvent.
While the single fluorine atom in this compound does not constitute a fluorous tag itself, the molecule is an ideal scaffold for the attachment of such a tag. For example, a fluorous ester or carbamate (B1207046) could be synthesized and attached to a derivative of the aniline. This strategy is particularly useful in multi-step syntheses, allowing for rapid purification of intermediates without the need for conventional column chromatography at each stage.
Role in the Design and Synthesis of Functional Materials Precursors
This compound serves as a versatile building block in the design and synthesis of precursors for a variety of functional materials. Its unique combination of a protected amine, a reactive bromide, and an electron-withdrawing fluorine atom on an aromatic ring makes it a valuable intermediate for creating complex organic molecules with tailored electronic and photophysical properties. These properties are essential for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
The strategic placement of its functional groups allows for sequential and site-selective modifications, primarily through palladium-catalyzed cross-coupling reactions. This enables the construction of larger conjugated systems, which are the fundamental components of many functional organic materials. The tert-butoxycarbonyl (Boc) protecting group on the aniline nitrogen is crucial in this regard. It temporarily deactivates the nucleophilicity of the amine, preventing it from participating in undesired side reactions while chemical modifications are performed at the brominated position. This protecting group can be readily removed under acidic conditions to liberate the aniline for subsequent functionalization, such as in a Buchwald-Hartwig amination reaction.
The bromine atom at the 4-position is a key reactive site for introducing a wide range of substituents through cross-coupling reactions like the Suzuki-Miyaura, Stille, Heck, and Sonogashira reactions. These reactions are instrumental in extending the π-conjugated system of the molecule by forming new carbon-carbon or carbon-heteroatom bonds. The fluorine atom at the 2-position, being highly electronegative, influences the electronic properties of the aniline ring and any subsequent larger molecule it is incorporated into. It can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which can enhance the stability and performance of organic electronic devices.
In the synthesis of precursors for hole-transporting materials (HTMs) used in perovskite solar cells and OLEDs, this compound can be envisioned as a key starting material. For instance, a Suzuki coupling reaction could be performed at the bromo-position to introduce an aryl group, followed by deprotection of the Boc group. The resulting amine could then undergo a Buchwald-Hartwig amination with another aryl halide to create a triarylamine-based structure, a common core for HTMs. The fluorine substituent would contribute to the electrochemical stability of the final material.
Similarly, for the synthesis of conjugated polymers for OPVs and OFETs, this compound can be used to create functionalized monomers. After modification at the bromo-position, the Boc group can be removed, and the aniline can be converted into other functional groups or used as a point of polymerization. The ability to precisely introduce different functionalities allows for the fine-tuning of the polymer's band gap, charge carrier mobility, and morphology.
While specific, large-scale applications in functional materials are still an emerging area of research for this particular compound, its structural motifs are well-represented in the literature for advanced organic materials. The principles of molecular design and the synthetic strategies for which this compound is well-suited are firmly established in the field of materials chemistry.
| Chemical Compound | Role in Synthesis |
| This compound | Starting material/precursor |
| Palladium Catalyst | Catalyst for cross-coupling reactions |
| Organoboron Compound | Reactant in Suzuki-Miyaura coupling |
| Aryl Halide | Reactant in Buchwald-Hartwig amination |
| Triarylamine | Core structure of hole-transporting materials |
| Conjugated Polymer | Functional material for organic electronics |
| Reaction Type | Role of this compound | Resulting Transformation |
| Suzuki-Miyaura Coupling | Electrophilic partner (source of aryl bromide) | Formation of a new C-C bond at the 4-position |
| Buchwald-Hartwig Amination | Precursor to the amine coupling partner (after deprotection) | Formation of a new C-N bond |
| Boc Deprotection | Protected amine | Liberation of the free aniline |
Challenges and Future Directions in the Research of N Boc 4 Bromo 2 Fluoroaniline
Development of Greener and More Sustainable Synthetic Routes for Large-Scale Production
The current production methods for N-Boc-4-bromo-2-fluoroaniline and related anilines often rely on multi-step syntheses using petroleum-based feedstocks, which raises environmental concerns. researchgate.net A significant challenge lies in developing greener and more sustainable synthetic routes suitable for large-scale manufacturing. huatengsci.com
Traditional bromination processes for producing the precursor, 4-bromo-2-fluoroaniline (B1266173), have utilized reagents like N-bromosuccinimide, which can be expensive and generate waste. google.comprepchem.com While methods using molecular bromine with a catalyst offer a more cost-effective alternative, they still involve hazardous materials. prepchem.comgoogle.com Future research is focused on creating more environmentally friendly processes. This includes exploring the use of less toxic solvents, developing recyclable catalysts, and improving reaction efficiency to minimize energy consumption and waste generation. huatengsci.com One approach involves the use of p-toluenesulfonic acid as a recyclable organocatalyst in microwave-assisted reactions, which has shown promise in reducing reaction times and avoiding harmful organic solvents in the synthesis of related quinoline (B57606) derivatives. researchgate.net
The development of production processes with a high degree of safety and minimal environmental impact is paramount. google.com This involves not only the chemical reaction itself but also the downstream processes of separation, purification, and waste management. aablocks.com
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity in Derivatization
The derivatization of this compound is central to its use as a synthetic intermediate. The development of novel catalytic systems is crucial for enhancing the reactivity and selectivity of these transformations. Transition metal-catalyzed cross-coupling reactions, such as those involving palladium, nickel, and copper, are fundamental in modern synthetic chemistry for forming carbon-heteroatom bonds. acs.org
Recent advancements include the use of nickel-catalyzed photoredox reactions with tert-butylamine (B42293) as a bifunctional additive, which has proven effective for C-N bond formation with anilines. acs.org Researchers are also exploring the use of unique ligands and catalyst systems to overcome challenges such as catalyst deactivation by nitrogen-containing heterocycles. acs.org The development of more robust and versatile catalysts will enable more efficient and selective synthesis of complex molecules from this compound. For instance, copper-catalyzed dehydrogenation strategies are being investigated for the selective synthesis of meta-substituted anilines. nih.gov
The table below showcases various catalytic systems used in the synthesis and derivatization of aniline (B41778) compounds.
| Catalyst System | Reaction Type | Application | Reference |
| Pd/C–Ethylene | Dehydrogenation | Synthesis of anilines from cyclohexanones | researchgate.net |
| Copper-catalyzed | Dehydrogenation/Amination | Synthesis of meta-carbonyl anilines | nih.gov |
| Nickel-catalyzed Photoredox | Cross-Coupling | C-N bond formation with anilines | acs.org |
| Quaternary Ammonium (B1175870) Bromide | Bromination | Synthesis of 4-bromo-2-fluoroaniline | google.com |
| p-Toluenesulfonic acid (p-TSA) | One-pot, three-component reaction | Synthesis of quinoline-4-carboxylic acid derivatives | researchgate.net |
Expanding the Utility in Diversity-Oriented Synthesis and Fragment-Based Drug Discovery
This compound is a valuable scaffold for diversity-oriented synthesis (DOS) and fragment-based drug discovery (FBDD). DOS aims to create structurally diverse and complex molecules, while FBDD utilizes small molecular fragments to build potent and selective inhibitors. aablocks.comnih.gov
The presence of multiple reaction sites on the this compound molecule—the bromo and fluoro groups, and the protected amine—allows for a variety of chemical modifications, making it an ideal starting point for generating libraries of diverse compounds. xdbiochems.com In FBDD, fragments derived from or incorporating the this compound structure can be used to probe the binding sites of biological targets like kinases and bromodomains. nih.govnih.gov For example, fragment-based approaches have been successfully used to develop inhibitors for the BRD4 bromodomain, an attractive target for cancer and inflammatory diseases. nih.gov
Future research will likely focus on developing new synthetic methodologies to further exploit the structural features of this compound in DOS and FBDD campaigns. This includes creating novel reaction pathways to access a wider range of chemical space and designing fragments with improved physicochemical properties for better drug-like characteristics.
Discovery of New Applications in Emerging Fields Beyond Traditional Medicinal Chemistry
While the primary application of this compound and its derivatives is in medicinal chemistry for the development of pharmaceuticals, there is growing interest in exploring their use in other fields. researchgate.netnih.gov Aniline derivatives are increasingly being used in materials science, for example, as electron-donor units in organic light-emitting diodes (OLEDs) and semiconducting polymers. researchgate.net
The unique electronic properties conferred by the fluorine and bromine substituents, combined with the polymerizable nature of the aniline backbone, make these compounds promising candidates for the development of new functional materials. rsc.org Research into modifying aniline monomers to study the effect of substituents on the properties of the resulting polymers is an active area. rsc.org For instance, the synthesis of new polyaniline derivatives has demonstrated their potential application in chemical sensors. rsc.org
Furthermore, the study of hybrid molecules combining organic structures like aniline with inorganic clusters such as dodecaborates has revealed interesting photophysical properties and potential applications in materials science and medicinal chemistry. rsc.org The future may see this compound and its derivatives being utilized in the development of advanced materials with novel optical, electronic, and sensory properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-Boc-4-bromo-2-fluoroaniline, and how can reaction progress be monitored?
- Methodological Answer : this compound can be synthesized via Boc (tert-butoxycarbonyl) protection of the amine group in 4-bromo-2-fluoroaniline under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP. Reaction progress should be monitored using thin-layer chromatography (TLC) with UV visualization or by observing the disappearance of the starting amine via FT-IR (loss of N-H stretch at ~3400 cm⁻¹). Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .
Q. How can the purity of this compound be validated after synthesis?
- Methodological Answer : Combine multiple analytical techniques:
- Melting Point : Compare observed mp (40–42°C for the unprotected 4-bromo-2-fluoroaniline ) with literature values for the Boc-protected derivative.
- NMR Spectroscopy : Analyze ¹H/¹³C NMR for characteristic Boc-group signals (e.g., tert-butyl peak at ~1.3 ppm in ¹H NMR).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) using ESI-MS or HRMS, referencing the molecular formula C₁₁H₁₃BrFNO₂ .
Q. What solvents are optimal for recrystallizing this compound?
- Methodological Answer : Solvent pairs like hexane/ethyl acetate or dichloromethane/petroleum ether are effective. The high density (1.694 g/cm³) and moderate polarity of the compound necessitate slow cooling to avoid oiling out .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using B3LYP/6-31G*) can model electronic effects. The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, while the Boc group reduces electron density at the para position, influencing regioselectivity. Compare HOMO/LUMO energies with experimental reaction outcomes .
Q. What crystallographic tools are suitable for resolving structural ambiguities in this compound derivatives?
- Methodological Answer : Use single-crystal X-ray diffraction with SHELXL for refinement and ORTEP-3 for visualization. The fluorine atom’s strong scattering power aids in resolving positional disorder. For unstable crystals, employ low-temperature (e.g., 100 K) data collection to minimize thermal motion artifacts .
Q. How should researchers address contradictions between spectroscopic data and computational predictions for this compound?
- Methodological Answer :
- Step 1 : Verify experimental conditions (e.g., solvent effects in NMR, baseline correction in IR).
- Step 2 : Cross-validate with alternative techniques (e.g., compare DFT-predicted ¹⁹F NMR shifts with experimental data).
- Step 3 : Consider dynamic effects (e.g., rotational barriers around the Boc group) using variable-temperature NMR .
Q. What strategies optimize the stability of this compound under acidic or basic conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
